![molecular formula C21H25BrN2O3S B2573557 ethyl 2-(2-bromobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 887901-63-5](/img/structure/B2573557.png)
ethyl 2-(2-bromobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the esterification of 3-carboxypyridine with 2-amino-4-bromo-N-(2-bromophenyl)benzamide. Pyridine synthesis can involve the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Molecular Structure Analysis
The molecular structure of similar compounds like Ethyl pyridine-2-carboxylate has been characterized . The empirical formula is C8H9NO2 and the molecular weight is 151.16 .Chemical Reactions Analysis
Chemical reactions involving similar compounds often include nucleophilic attack, deprotonation, leaving group removal, and protonation . For instance, acid anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like Ethyl pyridine-2-carboxylate have been characterized . It has a boiling point of 240-241 °C and a melting point of 2 °C. The density is 1.119 g/mL at 25 °C .Scientific Research Applications
- Pyridine Scaffold : Ethyl pyridine-2-carboxylate belongs to the pyridine family, which plays a crucial role in medicinal chemistry. Pyridine-based molecules are incorporated into over 7000 existing drug molecules due to their diverse pharmacological activities . Researchers explore this scaffold for designing novel drug candidates.
- Drug Crafting : The ease of parallelization and testing potential in the chemical space makes pyridine-based compounds attractive for drug development. Expect more novel pyridine-based drug candidates in the coming years .
- Structural Similarity : Inspired by related molecules, researchers synthesized ethyl 2-(2-bromobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate as part of an anti-inflammatory agent research program .
- GRK2 Kinase : Ethyl pyridine-2-carboxylate derivatives have been explored as potential inhibitors of the GRK2 kinase .
- Metal Coordination : Ethyl pyridine-2-carboxylate can coordinate with metal ions. For example, the N-atom of the imidazole moiety and the N-atom of the pyridine moiety engage in coordination with Zn^2+ ions .
- Triazolopyridine Isostere : Ethyl pyridine-2-carboxylate is structurally related to triazolopyridine, which has several bioactivity reports .
- Analeptic Activity : The synthesis of triazolo[4,5-c]pyridine derivatives was first reported in 1936, highlighting their potential in various biological contexts .
Medicinal Chemistry Research
Anti-Inflammatory Agents
Kinase Inhibitors
Coordination Chemistry
Bioactivity Reports
Superoxide Dismutase Activity
Mechanism of Action
The mechanism of action for similar compounds often involves inhibition of certain enzymes. For example, 10-benzyl-3,4,9,10,11,12-hexahydro-2 H-pyrido[4′,3′:4,5]thieno[3,2-e]-pyrimido[1,2-c]pyrimidine, synthesized from ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylate, has been evaluated for its activity as an inhibitor for acetyl-cholinesterase .
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in similar compounds for their biological activities, this compound could also be studied for potential applications in medical chemistry .
properties
IUPAC Name |
ethyl 2-[(2-bromobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O3S/c1-6-27-19(26)15-13-11-20(2,3)24-21(4,5)16(13)28-18(15)23-17(25)12-9-7-8-10-14(12)22/h7-10,24H,6,11H2,1-5H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFHDRLDNQFYSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(2-bromobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
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